HEXANE
Description
Structure
3D Structure
Properties
IUPAC Name |
hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZOEOYAKHREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | hexane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hexane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50981-41-4, 25013-00-7 | |
| Record name | Polyhexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50981-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25013-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0021917 | |
| Record name | n-Hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-hexane is a clear colorless liquids with a petroleum-like odor. Flash points -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Gas or Vapor, Liquid; Liquid; Other Solid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Hexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Hexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Hexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
156 °F at 760 mmHg (NTP, 1992), 68.73 °C, 68.70 °C. @ 760.00 mm Hg, 69 °C, 156 °F | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Hexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-9.4 °F (NTP, 1992), -7 °F, -7 °F (-22 °C) (Closed cup), -22 °C c.c. | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Hexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Hexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 61.7 °F (NTP, 1992), In water, 9.5 mg/L at 25 °C, 9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water, Very soluble in ethanol; soluble in ethyl ether, chloroform, Miscible with alcohol, chloroform, and ether, 0.0095 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0013, 0.002% | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | n-Hexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.659 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6606 g/cu cm at 25 °C, Relative density (water = 1): 0.7, 0.66 | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Hexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 2.97 | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
120 mmHg at 68 °F ; 180 mmHg at 77 °F (NTP, 1992), 153.0 [mmHg], Vapor pressure: 120 mm Hg at 20 °C, 190 mm Hg at 30 °C, 153 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17, 124 mmHg | |
| Record name | N-HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Hexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-HEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-HEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXANE (N-HEXANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/112 | |
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Impurities |
The isomers most commonly accompanying it are 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane and 2,2-dimethylbutane. | |
| Record name | N-HEXANE | |
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Color/Form |
Liquid, Colorless, very volatile liquid | |
CAS No. |
110-54-3, 478799-92-7 | |
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| Record name | Hexane | |
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| Record name | Hexane | |
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| Record name | N-hexane | |
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| Record name | HEXANE | |
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| Record name | Hexane | |
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| Record name | n-HEXANE | |
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| Record name | HEXANE (N-HEXANE) | |
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Melting Point |
-139 °F (NTP, 1992), -95.35 °C, -93.5 °C, -95 °C, -139 °F, -219 °F | |
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| Record name | HEXANE (N-HEXANE) | |
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Preparation Methods
Hexane is primarily obtained through the distillation of crude oil . The industrial product typically contains a mixture of isomers, with n-hexane being the most common form used in industry . The preparation of this compound involves refining crude oil to separate the this compound fraction, which boils at approximately 65-70°C . Advanced separation techniques such as reduced pressure distillation, extractive distillation, and liquid-liquid extraction are also employed to isolate this compound from other components .
Chemical Reactions Analysis
Hexane undergoes several types of chemical reactions, including:
Combustion: This compound readily combusts in the presence of oxygen to form carbon dioxide and water. [ 2C_6H_{14} + 19O_2 \rightarrow 12CO_2 + 14H_2O ]
Thermal Cracking: When subjected to high temperatures, this compound can break down into smaller hydrocarbons such as butane and ethene. [ C_6H_{14} \rightarrow C_4H_{10} + C_2H_4 ]
Dehydrogenation: This compound can be dehydrogenated to form hex-1,3,5-triene, which can further undergo dehydroaromatization to produce benzene.
Scientific Research Applications
Hexane is a versatile solvent with numerous applications across various industries, including food processing, pharmaceuticals, and manufacturing . It is primarily used as a solvent for extracting vegetable oils from seeds and crops, in the production of adhesives and sealants, and as a cleaning and degreasing agent .
Market Growth
The demand for n-Hexane has been growing due to its increasing applications in furniture, leather, and other end-user industries . The global furniture industry is estimated to grow at a rate of 20% every year, which is expected to drive the demand for this compound . The technical grade segment of this compound, used in paints, coatings, adhesives, sealants, and gasoline applications, is expected to grow at a CAGR of 4.5% during the forecast period . The rapidly growing construction industry and the automotive industry are also contributing to the market demand for this compound .
Health and Environmental Considerations
While this compound has many benefits, it also poses environmental and health concerns . A case study indicates that n-hexane, a neurotoxicant, has been used as a substitute for toxic chlorinated solvents in brake cleaners, which is a regrettable substitution . Exposure to n-hexane can result in peripheral neuropathy and, in severe cases, paralysis . Studies have also reported associations between n-hexane exposure and low birth weight and alterations of the neonatal immune system .
According to the Best Available Techniques Reference Document for the Food Industry (BAT), two-thirds of solvent losses are released into the atmosphere, and one-third remains in the food chain, which corresponds to about 350 Kt per year .
Case Studies
- Carcinogenicity Study: A chronic inhalation study of commercial this compound solvent at concentrations up to 9000 ppm was conducted on F-344 rats and B6C3F1 mice. The study found that chronic exposure to this compound was not carcinogenic to F-344 rats or male B6C3F1 mice. However, it did result in an increased incidence of liver tumors in female mice .
- PM2.5 Exposure during Pregnancy: PM2.5 was suspended in a solution of n-hexane for a study on adverse pregnancy outcomes. The PM2.5-exposed mouse model was established by intratracheal instillation of PM2.5 at 1.5 d, 7.5 d, and 12.5 d of pregnancy. The results suggested that PM2.5 had a deleterious effect on the placenta and fetal development in vivo .
Mechanism of Action
Hexane exerts its effects primarily through its solvent properties. It dissolves non-polar substances due to its low polarity, making it effective in extracting oils, fats, and waxes . In biological systems, this compound can disrupt cell membranes, leading to leakage of cellular contents and potential cell damage . The compound’s neurotoxic effects are attributed to its metabolite, 2,5-hexanedione, which can cause nerve damage .
Comparison with Similar Compounds
Table 1: Key Properties of Hexane and Related Compounds
| Compound | Molecular Formula | Structure | Boiling Point (°C) | Molecular Weight (g/mol) | Key Uses |
|---|---|---|---|---|---|
| This compound (n-hexane) | C₆H₁₄ | Linear alkane | 68.7 | 86.18 | Solvent, oil extraction |
| Cyclothis compound | C₆H₁₂ | Cyclic alkane | 80.7 | 84.16 | Nylon production, solvent |
| 2-Methylpentane | C₆H₁₄ | Branched alkane | 60.3 | 86.18 | Fuel additive, laboratory solvent |
| Hexachlorocyclothis compound (HCH) | C₆H₆Cl₆ | Chlorinated cyclic | 323 (decomposes) | 290.83 | Pesticide (now restricted) |
| Hexadecane | C₁₆H₃₄ | Linear alkane | 287 | 226.44 | Cetane rating standard, lubricant |
Key Observations :
- Branching Effects : Branched isomers (e.g., 2-methylpentane) have lower boiling points than linear this compound due to reduced surface area and weaker van der Waals forces .
- Cyclic vs. Linear : Cyclothis compound’s cyclic structure increases boiling point compared to this compound, enhancing stability for industrial applications like nylon synthesis .
- Chlorination : Hexachlorocyclothis compound’s chlorine atoms increase molecular weight and persistence but also elevate toxicity, leading to environmental and health concerns .
Toxicity Profiles
Table 2: Toxicity Comparison
Mechanistic Insights :
- This compound’s neurotoxicity arises from its oxidation to 2,5-hexanedione, which cross-links neurofilaments, disrupting axonal transport .
- Branched isomers like 2-methylpentane undergo hydroxylation at tertiary carbons, producing less reactive metabolites .
- HCH’s chlorine atoms enhance lipid solubility, enabling bioaccumulation and disruption of GABA receptors in the CNS .
Environmental and Industrial Impact
- This compound : High volatility contributes to VOC emissions, regulated under EPA guidelines (e.g., 2017 NEI data) . Used in food processing (FDA 21 CFR 173.270) but requires stringent residual monitoring .
- Cyclothis compound : Critical in nylon-6,6 production but poses flammability risks .
- HCH : Persists in soil and water, with γ-HCH (lindane) classified as a persistent organic pollutant (POP) under the Stockholm Convention .
Biological Activity
Hexane, a colorless, flammable liquid hydrocarbon, is primarily derived from crude oil and is commonly used as a solvent in various industrial applications. Its biological activity has been the subject of numerous studies, particularly regarding its antimicrobial, antioxidant, and cytotoxic properties. This article reviews the biological activities of this compound, supported by data tables and case studies.
Chemical Composition
The chemical composition of this compound extracts varies depending on the source material. For instance, a study analyzing the this compound extract from Citrus limon leaves identified several key compounds through Gas Chromatography-Mass Spectrometry (GC-MS):
- Limonene : 73.62%
- Other compounds : Various minor constituents contributing to biological activity.
Table 1 summarizes the major compounds found in this compound extracts from different sources:
| Source | Major Compounds | Percentage |
|---|---|---|
| Citrus limon leaves | Limonene | 73.62% |
| Acmella uliginosa | 2,4-Heptadienal | 7.99% |
| Trans, trans-9,12-octadecadienoic acid propyl ester | 16.96% |
Antimicrobial Activity
This compound extracts have demonstrated significant antimicrobial properties against various pathogens. A notable study reported the in vitro antimicrobial activity of this compound leaf extracts against several bacteria:
- Bacillus cereus : Inhibition zone of 29 mm
- Streptococcus pyogenes : Inhibition zone of 28 mm
- Enterococcus faecalis : Inhibition zone of 27 mm
The Minimum Inhibitory Concentration (MIC) values ranged from 0.625 mg/mL to 1.25 mg/mL, indicating strong antimicrobial potential .
Antioxidant Activity
This compound extracts also exhibit antioxidant properties. In a study involving Citrus limon leaf extracts, the DPPH scavenging assay revealed that this compound extracts had a significant ability to inhibit lipid peroxidation (50.34%) compared to standard antioxidants . The antioxidant activity was further evaluated using different assays:
- DPPH Radical Scavenging Activity : Significant inhibition observed.
- Metal Chelating Activity : this compound extract showed higher chelation compared to methanol extract.
Cytotoxicity and Safety Concerns
While this compound has beneficial biological activities, it is crucial to consider its cytotoxic effects. Research indicates that prolonged exposure to this compound can lead to neurotoxicity and other health issues due to its volatile nature . The compound is classified as a potential human carcinogen and reproductive toxicant based on epidemiological studies .
Case Studies
- Preservation of Biological Samples : A study demonstrated that this compound could preserve the biological activity of enzymes and DNA in insect samples during field conditions. Samples stored in this compound retained higher enzyme activity compared to those stored without it .
- Bioremediation Applications : this compound's role in bioremediation has been explored, showcasing its ability to extract organic contaminants from soils while maintaining microbial viability for degradation processes .
Q & A
What methodologies ensure the purity of hexane in solvent extraction processes?
To ensure this compound purity, researchers should:
- Select grades labeled ≥99% (GC) for high-purity requirements, as these minimize contaminants .
- Perform gas chromatography (GC) analysis to verify purity and detect volatile impurities .
- Store this compound in airtight containers under inert gas to prevent oxidation .
- Regularly calibrate analytical instruments using certified reference materials .
- Cross-validate purity through spectroscopic methods (e.g., FTIR) if inconsistent results arise .
How can conflicting data on this compound’s neurotoxic mechanisms be systematically analyzed?
- Conduct a systematic review using databases like PubMed and TOXCENTER to identify literature gaps and biases .
- Apply meta-analysis techniques to reconcile differences in study outcomes, focusing on variables such as exposure duration and model systems (e.g., rodent vs. cell culture) .
- Evaluate experimental designs for confounding factors (e.g., co-solvents, purity grades) using sensitivity analysis .
- Validate findings through independent replication studies with standardized protocols .
What safety protocols are critical for handling this compound in laboratory settings?
- Use explosion-proof equipment and grounding techniques to mitigate flammability risks .
- Implement fume hoods or local exhaust ventilation to limit inhalation exposure (P271, P260) .
- Wear nitrile gloves and safety goggles to prevent dermal/ocular contact (P280) .
- Monitor air concentrations with real-time sensors (e.g., PID detectors) to ensure compliance with occupational exposure limits .
How should chronic this compound exposure studies be designed to assess organ toxicity?
- Use longitudinal rodent models with controlled inhalation chambers to simulate occupational exposure .
- Include endpoints such as nerve conduction velocity (neurotoxicity) and liver/kidney histopathology .
- Apply dose-ranging pilot studies to establish NOAEL/LOAEL thresholds before full-scale trials .
- Incorporate sham-exposed control groups to isolate this compound-specific effects .
What statistical methods are optimal for modeling dose-response relationships in this compound toxicity?
- Apply nonlinear regression models (e.g., Hill equation) to estimate EC50 values and thresholds .
- Use Bayesian hierarchical models to integrate heterogeneous datasets (in vivo/in vitro) .
- Validate models through cross-study bootstrap resampling to assess robustness .
- Adjust for covariates (e.g., co-solvents, genetic variability) using multivariate regression .
Which physical properties of this compound most significantly influence experimental design?
- Volatility : Requires sealed systems to prevent evaporation losses .
- Lipophilicity : Impacts solvent selection for lipid-rich samples (e.g., plant oil extraction) .
- Density/viscosity : Affects flow rates in chromatographic applications .
- Boiling point (69°C) : Limits use in high-temperature reactions without pressure control .
How can discrepancies in this compound metabolite identification be resolved?
- Combine LC-MS/MS with stable isotope labeling to confirm metabolite structures .
- Cross-reference spectral data with databases like HMDB or PubChem .
- Replicate extraction protocols across labs to rule out methodological artifacts .
- Use knockout animal models to validate metabolic pathways (e.g., cytochrome P450 involvement) .
What practices prevent this compound degradation during long-term storage?
- Store in amber glass bottles under nitrogen or argon to inhibit photochemical/oxidative reactions .
- Add stabilizers like BHT (0.01%) for antioxidant protection .
- Monitor purity biannually via GC to detect degradation byproducts (e.g., hexanol) .
- Avoid temperature fluctuations by maintaining storage at 4°C .
How can computational models predict this compound-protein interactions in neurotoxicity studies?
- Perform molecular docking simulations using software like AutoDock to identify binding sites .
- Apply molecular dynamics (MD) to assess stability of this compound-membrane interactions .
- Validate predictions with in vitro assays (e.g., fluorescence quenching for protein binding) .
- Use QSAR models to correlate structural features with neurotoxic potency .
What parameters optimize gas chromatography (GC) for this compound quantification?
- Column selection : Use polar stationary phases (e.g., PEG) to separate this compound isomers .
- Detector : Flame ionization detector (FID) for high sensitivity to hydrocarbons .
- Carrier gas : Helium at 1.5 mL/min for optimal resolution .
- Temperature program : Start at 40°C (hold 2 min), ramp 10°C/min to 200°C .
Notes
- Basic questions (e.g., 1, 3, 6, 8) focus on foundational techniques and safety.
- Advanced questions (e.g., 2, 4, 5, 7, 9, 10) address complex analysis, experimental design, and data reconciliation.
- All answers prioritize methodological rigor, referencing peer-reviewed protocols and toxicological databases.
- Safety guidelines align with globally harmonized SDS recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
